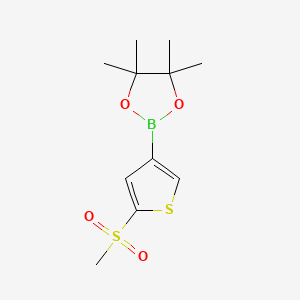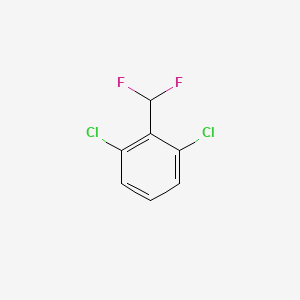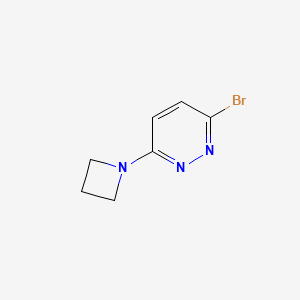
2-Cyclopropyl-7-methylquinoline-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline derivatives are widely recognized for their biological and pharmaceutical activities, making them essential in medicinal chemistry . The compound features a quinoline core with a cyclopropyl group at the 2-position and a methyl group at the 7-position, along with a carboxylic acid functional group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-cyclopropyl-7-methylquinoline-4-carboxylic acid, can be achieved through various methods. One common approach is the Pfitzinger reaction, which involves the condensation of isatins with ketones under acidic conditions . This method provides a straightforward route to quinoline-4-carboxylic acid derivatives. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols have been employed to construct and functionalize quinoline scaffolds .
Industrial Production Methods
Industrial production of quinoline derivatives often involves optimizing reaction conditions to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial processes. For example, the Pfitzinger reaction can be performed in water or ethanol as solvents, with catalysts such as KOH to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-7-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield quinoline-4-carboxylic acid derivatives with additional functional groups, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
2-Cyclopropyl-7-methylquinoline-4-carboxylic acid has a wide range of scientific research applications:
Biology: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities.
Industry: Quinoline derivatives are used in the production of dyes, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-cyclopropyl-7-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-cyclopropyl-7-methylquinoline-4-carboxylic acid include other quinoline derivatives such as:
- 2-Methylquinoline
- 4-Hydroxyquinoline
- 2-Cyclopropylquinoline
Uniqueness
What sets this compound apart from other quinoline derivatives is its specific substitution pattern, which may confer unique biological and chemical properties. The presence of the cyclopropyl group at the 2-position and the methyl group at the 7-position can influence the compound’s reactivity and interactions with molecular targets .
Propriétés
Formule moléculaire |
C14H13NO2 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
2-cyclopropyl-7-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c1-8-2-5-10-11(14(16)17)7-12(9-3-4-9)15-13(10)6-8/h2,5-7,9H,3-4H2,1H3,(H,16,17) |
Clé InChI |
JTNSIFAUTKVMSR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=CC(=N2)C3CC3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate](/img/structure/B13703478.png)
